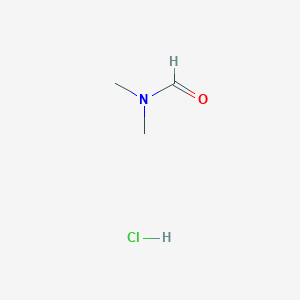

N,N-dimethylformamide;hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

3397-76-0 |

|---|---|

Fórmula molecular |

C3H8ClNO |

Peso molecular |

109.55 g/mol |

Nombre IUPAC |

N,N-dimethylformamide;hydrochloride |

InChI |

InChI=1S/C3H7NO.ClH/c1-4(2)3-5;/h3H,1-2H3;1H |

Clave InChI |

SAVROPQJUYSBDD-UHFFFAOYSA-N |

SMILES |

CN(C)C=O.Cl |

SMILES canónico |

CN(C)C=O.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N,N-dimethylformamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and properties of N,N-dimethylformamide hydrochloride, a versatile reagent in organic chemistry. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, actionable data and methodologies.

Introduction

N,N-dimethylformamide (DMF) is a widely utilized polar aprotic solvent in both industrial and laboratory settings.[1][2][3] Its high dielectric constant and ability to dissolve a wide array of organic and inorganic compounds make it an invaluable medium for chemical reactions.[4] The basic nature of the carbonyl oxygen in DMF allows it to react with strong acids like hydrochloric acid (HCl) to form the corresponding salt, N,N-dimethylformamide hydrochloride.[4] This salt is a key intermediate and reagent in several important organic transformations, most notably the Vilsmeier-Haack reaction for the formylation of aromatic compounds.[4][5]

Synthesis of N,N-dimethylformamide (DMF)

The industrial production of N,N-dimethylformamide is primarily achieved through two main routes.

One-Step Process: Direct Carbonylation of Dimethylamine

In the direct synthesis method, dimethylamine is reacted with carbon monoxide in the presence of a catalyst, typically sodium methoxide in methanol.[6][7] This process is favored for its efficiency and high purity product.[7]

A representative industrial-scale synthesis involves the continuous reaction of dimethylamine and carbon monoxide at elevated temperature (110–150°C) and pressure (1.5–2.5 MPa).[6] The crude product, a mixture of DMF and methanol, is then purified by distillation to yield DMF with a purity of approximately 99.9%.[6]

Two-Step Process: From Methyl Formate and Dimethylamine

This method involves the initial synthesis of methyl formate from carbon monoxide and methanol under high pressure. The purified methyl formate is then reacted with dimethylamine at a lower pressure and a temperature of 80–100°C.[6] The resulting mixture of DMF and methanol is subsequently purified by distillation.[6]

A historical laboratory-scale synthesis, first reported in 1893, involves the distillation of a mixture of dimethylamine hydrochloride and potassium formate.[5]

Synthesis of N,N-dimethylformamide Hydrochloride

The formation of N,N-dimethylformamide hydrochloride is a straightforward acid-base reaction between N,N-dimethylformamide and hydrogen chloride. The lone pair of electrons on the carbonyl oxygen atom of DMF acts as a proton acceptor.[4]

General Reaction Scheme

Caption: General reaction for the synthesis of N,N-dimethylformamide hydrochloride.

Experimental Protocol

Materials:

-

N,N-dimethylformamide (anhydrous)

-

Hydrogen chloride (gas or a solution in a non-protic solvent like diethyl ether or dioxane)

-

Anhydrous diethyl ether (or another suitable non-protic solvent for precipitation)

Procedure:

-

In a fume hood, dissolve anhydrous N,N-dimethylformamide in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. Alternatively, add a solution of HCl in diethyl ether dropwise.

-

A white precipitate of N,N-dimethylformamide hydrochloride will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to remove residual solvent.

Characterization: The resulting solid can be characterized by melting point determination, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Properties of N,N-dimethylformamide and its Hydrochloride Salt

Physical Properties

The physical properties of N,N-dimethylformamide are well-documented. Data for N,N-dimethylformamide hydrochloride is less commonly reported in standard chemical literature, with some properties being computed rather than experimentally determined.

| Property | N,N-dimethylformamide (DMF) | N,N-dimethylformamide hydrochloride |

| Molecular Formula | C₃H₇NO | C₃H₈ClNO |

| Molecular Weight | 73.09 g/mol [8] | 109.55 g/mol |

| Appearance | Colorless liquid[8] | White solid (expected) |

| Melting Point | -61 °C[8] | Not available (experimental) |

| Boiling Point | 153 °C at 760 mmHg[8] | Decomposes (expected) |

| Density | 0.949 g/mL at 20°C[6] | Not available |

| Solubility in Water | Miscible[1][8] | Miscible[4] |

| Solubility in Organic Solvents | Miscible with most common organic solvents; slightly soluble in aliphatic hydrocarbons.[6][8] | Soluble in polar solvents; solubility in non-polar solvents is expected to be low. |

Spectroscopic Properties

The protonation of the carbonyl oxygen in N,N-dimethylformamide to form the hydrochloride salt results in significant changes in its spectroscopic characteristics.

¹H NMR of N,N-dimethylformamide: At room temperature, the ¹H NMR spectrum of DMF shows three distinct signals. Due to the partial double bond character of the C-N bond, rotation is restricted, making the two methyl groups chemically non-equivalent.[5][9]

-

δ 8.02 ppm (s, 1H): Formyl proton.[9]

-

δ 2.97 ppm (s, 3H): Methyl protons (one group).[9]

-

δ 2.88 ppm (s, 3H): Methyl protons (second group).[9] At elevated temperatures (around 130°C), the two methyl signals coalesce into a single signal due to rapid rotation around the C-N bond.[9]

¹H NMR of N,N-dimethylformamide hydrochloride: Upon protonation of the carbonyl oxygen, the electron density around the formyl proton and the methyl groups is altered, leading to downfield shifts. Specific spectral data for the isolated salt is not readily available, but studies of DMF in acidic solutions provide insight into these changes.

¹³C NMR of N,N-dimethylformamide: The ¹³C NMR spectrum of DMF also reflects the presence of two distinct methyl groups at room temperature.

-

δ ~162 ppm: Carbonyl carbon.

-

δ ~36 ppm: Methyl carbon.

-

δ ~31 ppm: Methyl carbon.

¹³C NMR of N,N-dimethylformamide in Acidic Solution: Studies of DMF in aqueous sulfuric acid show that the predominant protonated species is the O-protonated amide. This is evidenced by the observation of a doublet for the methyl signal in the ¹³C NMR spectrum across a wide range of acidities.[10]

IR Spectrum of N,N-dimethylformamide: The IR spectrum of DMF is characterized by a strong absorption band for the carbonyl (C=O) stretch.

-

~1675 cm⁻¹: C=O stretching vibration. This frequency is lower than that of a typical ketone due to the resonance with the nitrogen lone pair, which imparts partial double bond character to the C-N bond and single bond character to the C=O bond.[5]

IR Spectrum of N,N-dimethylformamide hydrochloride: Upon protonation of the carbonyl oxygen, the C=O bond order is expected to increase, leading to a shift of the carbonyl stretching frequency to a higher wavenumber. Additionally, a broad absorption band corresponding to the O-H stretch of the protonated carbonyl group would be expected in the region of 2400-3300 cm⁻¹. Detailed experimental spectra for the isolated salt are not readily available in the searched literature.

Applications in Synthesis

N,N-dimethylformamide hydrochloride is a key precursor to the Vilsmeier reagent, which is widely used in organic synthesis.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. The reaction involves the use of a Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The initial step in the formation of the Vilsmeier reagent is the protonation of the DMF carbonyl oxygen, which is facilitated by the presence of an acid or an acid chloride.[4]

Caption: Workflow of the Vilsmeier-Haack reaction.

Safety and Handling

N,N-dimethylformamide is classified as a flammable liquid and is harmful if inhaled or in contact with skin. It can cause serious eye irritation and is suspected of causing cancer and may damage fertility or the unborn child.[11] It is important to handle DMF in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[11] N,N-dimethylformamide hydrochloride, as an acidic salt, should be handled with similar precautions, avoiding contact with skin and eyes.

Conclusion

N,N-dimethylformamide hydrochloride is a readily synthesized and important intermediate in organic chemistry. Its properties are directly related to the protonation of the parent N,N-dimethylformamide molecule. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective application in research and development, particularly in the context of formylation reactions and other electrophilic substitutions. While much of the available data pertains to its precursor, this guide consolidates the known information on the hydrochloride salt to aid researchers in its synthesis and use.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]

- 4. N,N-dimethylformamide;hydrochloride | 3397-76-0 | Benchchem [benchchem.com]

- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 6. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. 13C nuclear magnetic resonance spectra of NN-dimethylformamide in aqueous acid solution. Evidence for predominant O-protonation at all acidities - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. N,N-Dimethylformamide CAS 68-12-2 | 100397 [merckmillipore.com]

An In-depth Technical Guide to the Physico-chemical Properties of N,N-dimethylformamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylformamide hydrochloride (DMF·HCl) is the salt formed from the versatile aprotic solvent N,N-dimethylformamide (DMF) and hydrochloric acid. While DMF is a widely utilized solvent and reagent in industrial and laboratory settings, its hydrochloride salt exhibits unique properties and plays a crucial role as a reactive intermediate in several key organic transformations. This technical guide provides a comprehensive overview of the physico-chemical properties of N,N-dimethylformamide hydrochloride, detailed experimental protocols for its formation and use, and an exploration of its reactivity and applications, particularly in the context of drug development and organic synthesis.

Physico-chemical Properties

Quantitative data for the isolated N,N-dimethylformamide hydrochloride salt is not extensively reported in readily available literature. Much of the characterization is performed on the parent compound, N,N-dimethylformamide (DMF), or on the reactive intermediates formed in situ. Below is a summary of the available data for both species to provide a comparative context.

Table 1: Physico-chemical Properties of N,N-dimethylformamide (DMF)

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO | [1][2] |

| Molecular Weight | 73.09 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Faint, amine-like | [1][2] |

| Melting Point | -61 °C | [1] |

| Boiling Point | 153 °C | [1] |

| Density | 0.944 g/mL at 25 °C | [3] |

| Solubility | Miscible with water and most organic solvents | [4] |

| pKa of Conjugate Acid | -0.30 |

Table 2: Physico-chemical Properties of N,N-dimethylformamide Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₃H₈ClNO (Monohydrochloride) | |

| Molecular Weight | 109.56 g/mol (Monohydrochloride) | |

| Molecular Formula (Dihydrochloride) | C₃H₉Cl₂NO | [5] |

| Molecular Weight (Dihydrochloride) | 146.01 g/mol | [5] |

| Appearance | Crystalline solid | [6] |

| Melting Point | Not consistently reported | |

| Boiling Point | Decomposes | |

| Solubility | Soluble in polar solvents |

Synthesis and Purification

N,N-dimethylformamide hydrochloride is typically formed by the reaction of N,N-dimethylformamide with hydrogen chloride, which can be introduced as a gas or in a solvent.[4] In many synthetic applications, it is generated in situ for immediate use.

Experimental Protocol: Formation of N,N-dimethylformamide Hydrochloride (Illustrative)

Materials:

-

N,N-dimethylformamide (anhydrous)

-

Hydrogen chloride (gas or solution in an anhydrous solvent, e.g., diethyl ether)

-

Anhydrous diethyl ether (or other suitable non-reactive solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Drying tube

Procedure:

-

In a clean, dry round-bottom flask, dissolve anhydrous N,N-dimethylformamide in a suitable anhydrous solvent like diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add a solution of HCl in an anhydrous solvent dropwise.

-

A white precipitate of N,N-dimethylformamide hydrochloride will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

The resulting solid can be collected by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Purification:

Due to its hygroscopic and reactive nature, purification of isolated N,N-dimethylformamide hydrochloride is challenging. If prepared for use as a stable reagent, it should be handled under strictly anhydrous conditions. For most applications, it is generated and used without isolation.

Spectroscopic Characterization

The protonation of N,N-dimethylformamide occurs on the carbonyl oxygen, leading to a resonance-stabilized cation. This structural change is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Upon protonation, the ¹H and ¹³C NMR spectra of N,N-dimethylformamide exhibit characteristic shifts. In DMF, the two methyl groups are inequivalent at room temperature due to the partial double bond character of the C-N bond, giving rise to two distinct signals.[7] This inequivalence is maintained upon O-protonation.[8]

-

¹H NMR: The signals for the two methyl groups and the formyl proton will be shifted downfield compared to the free base due to the increased positive charge.

-

¹³C NMR: The carbonyl carbon signal will experience a significant downfield shift upon protonation. The signals for the methyl carbons will also be affected. The observation of two distinct methyl signals in the ¹³C NMR spectrum of DMF in 100% sulfuric acid provides strong evidence for O-protonation.[8]

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethylformamide hydrochloride will show significant differences compared to that of N,N-dimethylformamide, primarily due to the protonation of the carbonyl group.

-

The strong C=O stretching vibration, typically observed around 1670 cm⁻¹ in DMF, will be shifted to a lower frequency in the hydrochloride salt due to the decreased double bond character of the C=O bond upon oxygen protonation.[9]

-

A broad absorption band corresponding to the O-H stretching vibration of the protonated carbonyl group is expected to appear in the region of 2400-3300 cm⁻¹.

Reactivity and Applications in Drug Development

N,N-dimethylformamide hydrochloride is a key intermediate in several important name reactions used in organic synthesis and drug development. Its primary role is as a precursor to the highly reactive Vilsmeier reagent .

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] In this reaction, DMF reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride, to form the Vilsmeier reagent, a chloroiminium ion.[10][11]

Materials:

-

N,N-dimethylformamide (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Electron-rich aromatic compound (e.g., indole)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Aqueous sodium acetate solution

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the electron-rich aromatic compound and the anhydrous solvent.

-

Cool the flask in an ice bath.

-

In the dropping funnel, prepare a solution of N,N-dimethylformamide in the anhydrous solvent.

-

Slowly add phosphorus oxychloride to the stirred aromatic solution.

-

After the addition of POCl₃, add the DMF solution dropwise from the dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into a stirred solution of aqueous sodium acetate or ice water.

-

The product aldehyde can then be extracted with an organic solvent and purified by standard methods such as chromatography or recrystallization.

The Bouveault Aldehyde Synthesis

The Bouveault aldehyde synthesis is a method for the preparation of aldehydes by reacting a Grignard reagent or an organolithium reagent with a disubstituted formamide, such as DMF.[12][13][14] The reaction proceeds through the formation of a hemiaminal intermediate which is then hydrolyzed to the aldehyde.[12][13][14]

Mandatory Visualizations

References

- 1. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]

- 2. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kianresin.com [kianresin.com]

- 4. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]

- 5. N,N-dimethylformamide;dihydrochloride | C3H9Cl2NO | CID 88737999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Vilsmeier Reagent - Enamine [enamine.net]

- 7. The ^{1} \mathrm{H} \mathrm{NMR} study of DMF ( N, N -dimethylformamide) .. [askfilo.com]

- 8. 13C nuclear magnetic resonance spectra of NN-dimethylformamide in aqueous acid solution. Evidence for predominant O-protonation at all acidities - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Dimethylformamide IR Spectrum: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 12. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 13. Bouveault_aldehyde_synthesis [chemeurope.com]

- 14. ChemicalDesk.Com: Bouveault aldehyde synthesis [allchemist.blogspot.com]

N,N-Dimethylformamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide hydrochloride (DMF·HCl) is the hydrochloride salt of N,N-Dimethylformamide (DMF), a widely utilized polar aprotic solvent in industrial and laboratory settings. While DMF is renowned for its versatile applications as a solvent, reagent, and catalyst, its hydrochloride salt presents distinct chemical properties due to the protonation of the amide oxygen. This technical guide provides a detailed overview of N,N-dimethylformamide hydrochloride, encompassing its chemical and physical properties, synthesis, and significant role in organic synthesis, particularly as a precursor to the Vilsmeier reagent. Safety considerations and handling procedures are also addressed to ensure its proper use in a research and development environment.

Introduction

N,N-Dimethylformamide (DMF) is an organic compound with the formula (CH₃)₂NC(O)H. Its hydrochloride salt, N,N-dimethylformamide hydrochloride, is formed through the reaction of DMF with hydrochloric acid.[1] This protonation occurs at the carbonyl oxygen, a key step that activates the molecule for various synthetic applications. The primary significance of DMF·HCl lies in its role as a stable precursor and an active intermediate in formylation reactions, most notably the Vilsmeier-Haack reaction. This guide aims to provide an in-depth technical resource for professionals working with or considering the use of N,N-dimethylformamide hydrochloride in their research and development endeavors.

Chemical and Physical Properties

A clear distinction must be made between N,N-dimethylformamide and its hydrochloride salt. The addition of hydrogen chloride significantly alters the molecular weight and potentially other physicochemical properties.

| Property | N,N-Dimethylformamide | N,N-Dimethylformamide Hydrochloride |

| CAS Number | 68-12-2 | 3397-76-0 |

| Molecular Formula | C₃H₇NO | C₃H₈ClNO |

| Molecular Weight | 73.09 g/mol | 109.55 g/mol |

| Appearance | Colorless liquid with a faint fishy odor | White solid[2] |

| Boiling Point | 153 °C | Decomposes |

| Melting Point | -61 °C | 132 °C (for the related Vilsmeier reagent)[2] |

| Solubility | Miscible with water and most organic solvents | Soluble in polar organic solvents[2] |

Synthesis and Experimental Protocols

Synthesis of N,N-Dimethylformamide Hydrochloride

The formation of N,N-dimethylformamide hydrochloride is a straightforward acid-base reaction.

Experimental Protocol:

Materials:

-

N,N-Dimethylformamide (DMF)

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

Anhydrous diethyl ether

Procedure:

-

In a fume hood, dissolve N,N-dimethylformamide in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring. The reaction is exothermic, so cooling in an ice bath is recommended.

-

The N,N-dimethylformamide hydrochloride will precipitate out of the solution as a white solid.

-

Collect the solid by filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure N,N-dimethylformamide hydrochloride.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for N,N-dimethylformamide hydrochloride.

Role in Organic Synthesis: The Vilsmeier-Haack Reaction

The most prominent application of N,N-dimethylformamide in conjunction with an acid chloride is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In this reaction, DMF is activated by a chlorinating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to form a chloroiminium salt known as the Vilsmeier reagent .[2][4] N,N-dimethylformamide hydrochloride itself is a key intermediate in the formation of this reagent.

Formation of the Vilsmeier Reagent

The reaction of N,N-dimethylformamide with a chlorinating agent like phosphorus oxychloride generates the electrophilic Vilsmeier reagent.[4]

Reaction Mechanism:

Caption: Formation of the Vilsmeier reagent.

Experimental Protocol for a Vilsmeier-Haack Reaction

Formylation of Indole:

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution

-

Ice bath

Procedure:

-

In a fume hood, cool a solution of N,N-dimethylformamide in dichloromethane in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled DMF solution with stirring. The Vilsmeier reagent will form in situ.

-

Add a solution of indole in dichloromethane to the reaction mixture dropwise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it into a beaker of crushed ice.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain indole-3-carboxaldehyde.

Spectroscopic Data

While specific, high-resolution spectra for isolated N,N-dimethylformamide hydrochloride are not widely published, the spectroscopic characteristics can be inferred from the spectra of N,N-dimethylformamide and the changes expected upon protonation.

-

¹H NMR: In N,N-dimethylformamide, the two methyl groups are non-equivalent due to the partial double bond character of the C-N bond, showing two distinct singlets. Upon protonation to form the hydrochloride, these peaks would be expected to shift downfield due to the increased positive charge on the molecule.

-

IR Spectroscopy: The IR spectrum of DMF shows a strong carbonyl (C=O) stretch around 1670 cm⁻¹.[5] For N,N-dimethylformamide hydrochloride, this peak would be expected to shift to a lower frequency due to the C-O bond becoming more single-bond-like upon protonation of the oxygen. A broad peak corresponding to the O-H stretch of the protonated carbonyl would also be expected.

-

Mass Spectrometry: The mass spectrum of N,N-dimethylformamide hydrochloride would likely show the mass of the protonated N,N-dimethylformamide cation.

Safety and Handling

N,N-Dimethylformamide is a substance with notable health risks. It is readily absorbed through the skin and is a known hepatotoxin.[6] Chronic exposure has been linked to liver damage.[7][8] Animal studies have suggested potential reproductive toxicity.[9]

Safety Precautions:

-

Always handle N,N-dimethylformamide and its hydrochloride salt in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

N,N-Dimethylformamide hydrochloride is a crucial, though often transient, species in organic synthesis. Its primary importance lies in its role as the precursor to the Vilsmeier reagent, a powerful formylating agent. Understanding the properties, synthesis, and safe handling of N,N-dimethylformamide hydrochloride is essential for researchers and professionals in the fields of chemistry and drug development. While much of the available literature focuses on its parent compound, DMF, this guide provides a consolidated resource on the specific characteristics and applications of the hydrochloride salt, highlighting its significance in enabling key chemical transformations.

References

- 1. N,N-dimethylformamide;hydrochloride | 3397-76-0 | Benchchem [benchchem.com]

- 2. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Dimethylformamide IR Spectrum: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. The potential health risks of N,N-dimethylformamide: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. N,N-Dimethylformamide: Uses and Safety Data Sheet_Chemicalbook [chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unveiling the Crystalline Architecture of N,N-Dimethylformamide Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF) hydrochloride, a protonated form of the widely used organic solvent N,N-dimethylformamide, plays a crucial role in various chemical transformations, including the renowned Vilsmeier-Haack reaction. While its utility in synthesis is well-documented, a detailed public account of its crystalline structure remains elusive in readily accessible scientific literature. This technical guide synthesizes the available information regarding its solid-state characteristics and outlines the standard experimental procedures employed for such structural elucidation.

Molecular Interactions and Crystalline Forms

In the solid state, N,N-dimethylformamide hydrochloride is known to exist in various crystalline forms. Theoretical and spectroscopic studies indicate that the protonation of the DMF molecule occurs at the carbonyl oxygen atom. This leads to the formation of strong hydrogen bonds, which are fundamental to the packing of the molecules in the crystal lattice.

X-ray diffraction studies, though not providing publicly available detailed crystallographic data, have indicated that N,N-dimethylformamide hydrochloride can crystallize in different systems, such as monoclinic or trigonal, depending on the specific crystallization conditions. The crystal structure is stabilized by O–H⁺···Cl⁻ hydrogen bonds, which are a defining feature of the molecular arrangement.

Experimental Determination of Crystalline Structure: A Methodological Workflow

The determination of the crystalline structure of a compound like N,N-dimethylformamide hydrochloride follows a well-established experimental pipeline, primarily relying on single-crystal X-ray diffraction.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray analysis. For N,N-dimethylformamide hydrochloride, this would typically involve:

-

Synthesis: The salt is prepared by the reaction of N,N-dimethylformamide with a source of hydrogen chloride, such as a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane). The reaction is a straightforward acid-base neutralization.

-

Crystallization: Growing single crystals can be achieved through various techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

-

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following steps are undertaken to determine the crystal structure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The logical workflow for determining the crystalline structure is depicted in the following diagram:

Quantitative Data Summary

As of the date of this publication, a comprehensive, publicly available crystallographic information file (CIF) or a detailed data table for N,N-dimethylformamide hydrochloride has not been identified through extensive literature and database searches. Researchers in possession of such data are encouraged to deposit it in public repositories like the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

The following table is a template that would be populated with the specific crystallographic data once it becomes available.

| Parameter | Value |

| Chemical Formula | C₃H₈ClNO |

| Formula Weight | 109.56 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Temperature (K) | To be determined |

| Wavelength (Å) | To be determined |

| R-factor | To be determined |

| Goodness-of-fit | To be determined |

Conclusion

The crystalline structure of N,N-dimethylformamide hydrochloride is of significant interest for understanding its reactivity and role in chemical synthesis. While direct and detailed crystallographic data remains to be publicly disseminated, the established methodologies of single-crystal X-ray diffraction provide a clear path for its determination. The protonation on the carbonyl oxygen and the subsequent formation of strong hydrogen bonds are expected to be the key features governing its solid-state architecture. The availability of precise structural data in the future will undoubtedly provide deeper insights for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Analysis of N,N-Dimethylformamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethylformamide hydrochloride (DMF·HCl). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The formation of the hydrochloride salt of N,N-dimethylformamide occurs through the protonation of the carbonyl oxygen. This structural change significantly influences the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy. The data presented below summarizes the key spectroscopic features of both N,N-dimethylformamide (DMF) and its hydrochloride salt for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the DMF molecule at the carbonyl oxygen atom leads to an increase in the double bond character of the C-N bond. This restricted rotation results in the diastereotopicity of the two methyl groups, making them chemically non-equivalent. Consequently, separate signals are observed for the two methyl groups in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| N,N-Dimethylformamide | CDCl₃ | 8.02 | Singlet | CHO |

| 2.97 | Singlet | N-CH₃ (trans) | ||

| 2.88 | Singlet | N-CH₃ (cis) | ||

| N,N-Dimethylformamide·HCl | D₂O | ~8.5 (Estimated) | Singlet | CHO |

| ~3.2 (Estimated) | Singlet | N-CH₃ | ||

| ~3.0 (Estimated) | Singlet | N-CH₃ | ||

| ~11-12 (Estimated, broad) | Singlet | O-H |

Note: Chemical shifts for N,N-Dimethylformamide·HCl are estimated based on the expected deshielding effects of protonation. The exact values can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| N,N-Dimethylformamide | CDCl₃ | 162.5 | C=O |

| 36.2 | N-CH₃ (trans) | ||

| 31.1 | N-CH₃ (cis) | ||

| N,N-Dimethylformamide·HCl | D₂O | ~165 (Estimated) | C=O-H⁺ |

| ~38 (Estimated) | N-CH₃ | ||

| ~33 (Estimated) | N-CH₃ |

Note: In acidic solution, the signal for the methyl carbons of N,N-dimethylformamide hydrochloride is observed as a doublet, confirming O-protonation.[1] The chemical shifts are estimated based on expected downfield shifts upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethylformamide hydrochloride is expected to show significant differences compared to the neutral molecule, primarily due to the O-H bond formation and the change in the C=O bond character.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) (Neutral DMF) | Intensity | Assignment | Expected Change in DMF·HCl |

| 2930, 2870 | Medium | C-H stretch (methyl) | Minimal change |

| 1675 | Strong | C=O stretch (Amide I) | Shift to lower frequency (~1650-1630 cm⁻¹) due to reduced double bond character and hydrogen bonding. |

| 1450, 1380 | Medium | C-H bend (methyl) | Minimal change |

| 1260, 1095 | Strong | C-N stretch | Shift to higher frequency due to increased double bond character. |

| - | - | - | Appearance of a broad O-H stretching band (~3300-2500 cm⁻¹). |

Mass Spectrometry (MS)

Under typical electron ionization (EI) conditions, N,N-dimethylformamide hydrochloride is expected to thermally decompose to HCl and DMF, resulting in a mass spectrum identical to that of neutral DMF. However, using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ can be readily observed.

Table 4: Mass Spectrometry Data (ESI-MS)

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| N,N-Dimethylformamide·HCl | ESI (+) | 74.0606 | 44, 30, 28 |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of N,N-dimethylformamide hydrochloride.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy of N,N-Dimethylformamide Hydrochloride

-

Sample Preparation: Dissolve approximately 10-20 mg of N,N-dimethylformamide hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Parameters for ¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-15 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

Parameters for ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of N,N-Dimethylformamide Hydrochloride

-

Sample Preparation: Place a small amount of the solid N,N-dimethylformamide hydrochloride powder directly onto the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) of N,N-Dimethylformamide Hydrochloride

-

Sample Preparation: Prepare a dilute solution of N,N-dimethylformamide hydrochloride (approximately 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of methanol and water or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote ionization.

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjust to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

-

Mass Range: Scan a range appropriate to observe the protonated molecule (e.g., m/z 50-200).

-

-

Data Analysis: Identify the [M+H]⁺ ion, which will have an m/z corresponding to the molecular weight of DMF plus a proton.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of N,N-dimethylformamide hydrochloride.

Caption: Logical workflow for the spectroscopic analysis of N,N-dimethylformamide hydrochloride.

References

The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier reagent, a powerful formylating agent, plays a pivotal role in a multitude of organic syntheses, most notably the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Its versatility extends to the synthesis of aldehydes, ketones, and various heterocyclic systems, making a thorough understanding of its formation crucial for synthetic chemists. This technical guide provides an in-depth exploration of the mechanism of Vilsmeier reagent formation from N,N-dimethylformamide (DMF) and a range of common acid chlorides, including phosphorus oxychloride (POCl₃), oxalyl chloride, and thionyl chloride. Furthermore, it details experimental protocols for the synthesis and isolation of this important synthetic intermediate.

Core Mechanism of Vilsmeier Reagent Formation

The Vilsmeier reagent is a chloroiminium salt, specifically N,N-dimethyl-dichloromethyleniminium chloride. It is generated through the reaction of a substituted amide, most commonly DMF, with an acid chloride.[2][4] The general mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic center of the acid chloride. This is followed by the elimination of a leaving group and subsequent intramolecular rearrangement to form the stable chloroiminium salt. While the fundamental steps are similar, the specific intermediates and byproducts differ depending on the acid chloride employed.

Formation with Phosphorus Oxychloride (POCl₃)

The reaction of DMF with phosphorus oxychloride is one of the most common methods for generating the Vilsmeier reagent in situ.[3] The mechanism proceeds through the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃.

-

Chloride Ion Displacement: This initial attack leads to the displacement of a chloride ion and the formation of an adduct.

-

Intramolecular Rearrangement and Elimination: The adduct then undergoes an intramolecular rearrangement, where a chloride ion attacks the carbonyl carbon of the DMF moiety. This results in the formation of the Vilsmeier reagent and a phosphate byproduct.

Caption: Mechanism of Vilsmeier reagent formation from DMF and POCl₃.

Formation with Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for the preparation of the Vilsmeier reagent. The reaction is known for its clean conversion, with the byproducts being gaseous carbon dioxide and carbon monoxide, which are easily removed from the reaction mixture.

-

Nucleophilic Attack: The oxygen of DMF attacks one of the carbonyl carbons of oxalyl chloride.

-

Chloride Elimination and Decarbonylation: This is followed by the elimination of a chloride ion and the collapse of the intermediate to release carbon dioxide and carbon monoxide.

-

Formation of the Chloroiminium Salt: The resulting species is the desired Vilsmeier reagent.

Caption: Mechanism of Vilsmeier reagent formation from DMF and Oxalyl Chloride.

Formation with Thionyl Chloride (SOCl₂)

Thionyl chloride also reacts with DMF to produce the Vilsmeier reagent. The byproducts in this case are sulfur dioxide and a chloride ion.

-

Nucleophilic Attack: The carbonyl oxygen of DMF attacks the sulfur atom of thionyl chloride.

-

Chloride Elimination: A chloride ion is eliminated, forming an intermediate.

-

Rearrangement and SO₂ Elimination: The intermediate rearranges, leading to the elimination of sulfur dioxide and the formation of the Vilsmeier reagent.

Caption: Mechanism of Vilsmeier reagent formation from DMF and Thionyl Chloride.

Quantitative Data Summary

The choice of acid chloride can influence the reaction conditions, yield, and purity of the resulting Vilsmeier reagent. The following table summarizes available quantitative data for the synthesis of the Vilsmeier reagent with different acid chlorides. It is important to note that many procedures generate the reagent in situ, and thus isolated yields are not always reported.

| Acid Chloride | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| Phthaloyl Dichloride | 3 h | 50 | 86 | 126.0 - 127.4 | [5][6] |

Note: Data for the isolated yields of Vilsmeier reagent from POCl₃, oxalyl chloride, and thionyl chloride are not consistently reported in the literature, as these are typically generated and used in situ.

Experimental Protocols

Detailed methodologies for the synthesis and isolation of the Vilsmeier reagent are crucial for reproducible results. The following protocols provide step-by-step instructions for key experiments.

Protocol 1: Synthesis and Isolation of Vilsmeier Reagent using Phthaloyl Dichloride[5][6]

This method provides a safer alternative to traditional reagents like phosgene, thionyl chloride, or phosphoryl chloride.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phthaloyl dichloride (OPC)

-

2-Chlorotoluene (OCT) or Toluene

-

Hexane

-

Nitrogen gas supply

-

Glass filter funnel

-

Standard glassware for organic synthesis

Procedure:

-

To a four-necked flask charged with DMF (135 g, 1.85 mol) and 2-chlorotoluene (370 mL), add phthaloyl dichloride (125 g, 0.62 mol) over a period of 10 minutes at room temperature.

-

Stir the mixture at 50°C for 3 hours. During this time, the Vilsmeier reagent will precipitate as crystals.

-

Collect the precipitated Vilsmeier reagent by filtration under a nitrogen atmosphere using a glass filter.

-

Wash the collected crystals successively with 2-chlorotoluene (2 x 150 mL) and hexane (150 mL).

-

Dry the product in vacuo at 35°C - 40°C for 2 hours.

Expected Yield: 68.0 g (86.1%)[5][6]

Characterization:

Protocol 2: In Situ Generation of Vilsmeier Reagent using Phosphorus Oxychloride[2]

This is a widely used protocol for the immediate application of the Vilsmeier reagent in formylation reactions.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvent for the subsequent reaction (e.g., dichloromethane)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Cool the N,N-dimethylformamide (1.0 equivalent) in an ice bath.

-

Carefully add phosphorus oxychloride (1.0 equivalent) dropwise to the cooled DMF with stirring. An exothermic reaction will occur.

-

After the addition is complete, allow the mixture to stir at 0°C for a specified time (typically 30-60 minutes) to ensure complete formation of the Vilsmeier reagent.

-

The resulting solution or slurry of the Vilsmeier reagent is then ready for the addition of the substrate to be formylated.

Protocol 3: In Situ Generation of Vilsmeier Reagent using Oxalyl Chloride

This method is advantageous due to the formation of gaseous byproducts.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve N,N-dimethylformamide (1.0 equivalent) in an anhydrous solvent in a flask equipped with a stirring bar and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride (1.0 equivalent) to the cooled solution. Vigorous gas evolution (CO and CO₂) will be observed.

-

After the addition is complete, stir the mixture at 0°C for 30-60 minutes.

-

The resulting solution containing the Vilsmeier reagent is then used directly in the subsequent reaction.

Conclusion

The formation of the Vilsmeier reagent is a fundamental process in organic synthesis, enabling a wide array of formylation and cyclization reactions. The choice of acid chloride provides chemists with a degree of control over reaction conditions and byproducts. While phosphorus oxychloride remains a common choice for in situ generation, the use of phthaloyl dichloride offers a safer and more environmentally benign route to the isolated crystalline reagent. A thorough understanding of the underlying mechanisms and access to reliable experimental protocols are essential for leveraging the full synthetic potential of this versatile reagent in research, discovery, and development.

References

- 1. rsc.org [rsc.org]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. prepchem.com [prepchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 6. scirp.org [scirp.org]

An In-depth Technical Guide to the Early Research and Discovery of N,N-Dimethylformamide and its Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the initial synthesis of N,N-dimethylformamide (DMF) and the subsequent discovery and application of its reactive hydrochloride derivative, the Vilsmeier reagent. The document provides a detailed account of the early experimental protocols, quantitative data from seminal publications, and visual representations of the key chemical transformations.

The First Synthesis of N,N-Dimethylformamide (1893)

N,N-Dimethylformamide was first synthesized in 1893 by the French chemist Albert Verley. His method involved the distillation of a mixture of dimethylamine hydrochloride and potassium formate.[1] While the original publication does not provide extensive quantitative data, the reaction proceeds through the formation of dimethylamine from its salt, which then reacts with formate to yield the corresponding amide.

Experimental Protocol: Synthesis of N,N-Dimethylformamide

The following protocol is based on the description provided by Verley in his 1893 publication in the Bulletin de la Société Chimique de Paris.[1] The procedure is described by analogy to the synthesis of dimethylacetamide.

Reactants:

-

Dimethylamine hydrochloride ((CH₃)₂NH·HCl)

-

Potassium formate (HCOOK)

Procedure: A mixture of dimethylamine hydrochloride and potassium formate is subjected to distillation. The heat facilitates the in-situ formation of dimethylamine, which then reacts with the formate salt. The N,N-dimethylformamide, being volatile under the reaction conditions, is collected as the distillate.

Reaction: (CH₃)₂NH·HCl + HCOOK → HCON(CH₃)₂ + KCl + H₂O

A precise molar ratio, reaction temperature, and yield were not detailed in the available excerpts of the original publication.

The Vilsmeier Reagent: A Reactive Hydrochloride Derivative

The most significant early research involving a hydrochloride derivative of DMF centered on the work of Anton Vilsmeier and Albrecht Haack in 1927.[2][3][4][5][6][7] They discovered that a reactive intermediate, now known as the Vilsmeier reagent, is formed from the reaction of a substituted formamide like DMF with phosphorus oxychloride (POCl₃).[2][3][4][5][6][7] This reagent, a chloroiminium salt, proved to be a powerful electrophile for the formylation of electron-rich aromatic compounds.[2][3][4][5][6][7]

The Vilsmeier reagent, N,N-dimethylchloroiminium chloride, is the key reactive species in the Vilsmeier-Haack reaction.

Experimental Protocol: The Vilsmeier-Haack Formylation of Dimethylaniline

The following protocol for the synthesis of p-dimethylaminobenzaldehyde is a classic example of the Vilsmeier-Haack reaction and is based on early procedures.[8]

Reactants:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Saturated aqueous sodium acetate solution

-

Ice

Procedure:

-

In a flask cooled in an ice bath, 1.65 moles of phosphorus oxychloride is added dropwise with stirring to 6 moles of N,N-dimethylformamide. An exothermic reaction occurs, forming the Vilsmeier reagent.

-

Once the initial heat of reaction has subsided, 1.65 moles of N,N-dimethylaniline is added dropwise with continued stirring. A yellow-green precipitate may form.

-

The reaction mixture is then heated on a steam bath with stirring for 2 hours.

-

After heating, the mixture is cooled and poured over 1.5 kg of crushed ice.

-

The resulting solution is neutralized to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution, with vigorous stirring, while keeping the temperature below 20°C.

-

The precipitated p-dimethylaminobenzaldehyde is collected by filtration, washed with water, and air-dried.

Data Presentation: Quantitative Results from Early Vilsmeier-Haack Reactions

The following table summarizes the quantitative data for the formylation of N,N-dimethylaniline as described in early procedural documentation.[8]

| Product | Starting Material | Molar Ratio (Substrate:POCl₃:DMF) | Yield | Melting Point |

| p-Dimethylaminobenzaldehyde | N,N-Dimethylaniline | 1 : 1 : ~3.6 | 80-84% | 73-74°C |

Visualizing the Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction workflows and mechanisms central to the early research on N,N-dimethylformamide and its hydrochloride derivatives.

Synthesis and Reaction Diagrams

Caption: Verley's 1893 Synthesis of N,N-Dimethylformamide.

Caption: Formation of the Vilsmeier Reagent.

Caption: Vilsmeier-Haack Reaction Workflow.

References

- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. scirp.org [scirp.org]

- 5. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier, A. and Haack, A. (1927) über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundarer und tertiarer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, Serie B, 60, 119-122. - References - Scientific Research Publishing [scirp.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

N,N-Dimethylformamide Hydrochloride: A Comprehensive Technical Guide to its Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethylformamide (DMF) is a versatile organic compound widely utilized as a polar aprotic solvent, reagent, and catalyst in a myriad of chemical transformations.[1] Its hydrochloride salt, often generated in situ, plays a pivotal role in numerous synthetic applications, particularly in the realms of pharmaceutical and materials science research. This technical guide provides an in-depth review of the core applications of N,N-dimethylformamide and its activated forms, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and application in a laboratory setting.

The Vilsmeier-Haack Reaction: A Gateway to Formylated Compounds

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The key reagent, the Vilsmeier reagent (a chloroiminium salt), is typically generated from the reaction of N,N-dimethylformamide with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group after hydrolysis.[2]

Quantitative Data: Synthesis of 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is instrumental in the synthesis of quinoline derivatives, which are important scaffolds in medicinal chemistry. The following table summarizes the yields of various 2-chloro-3-formylquinolines synthesized from the corresponding N-arylacetamides using the DMF/POCl₃ system. The reaction demonstrates good to moderate yields, with electron-donating groups on the acetanilide generally favoring the cyclization.

| Entry | Substituent in Acetanilide | Product | Yield (%) |

| 1 | H | 2-Chloro-3-formylquinoline | 68 |

| 2 | o-CH₃ | 2-Chloro-8-methyl-3-formylquinoline | 63[4] |

| 3 | m-CH₃ | 2-Chloro-7-methyl-3-formylquinoline | 75 |

| 4 | p-CH₃ | 2-Chloro-6-methyl-3-formylquinoline | 72 |

| 5 | o-OCH₃ | 2-Chloro-8-methoxy-3-formylquinoline | 65 |

| 6 | m-OCH₃ | 2-Chloro-7-methoxy-3-formylquinoline | 80 |

| 7 | p-OCH₃ | 2-Chloro-6-methoxy-3-formylquinoline | 78 |

| 8 | o-Cl | 2,8-Dichloro-3-formylquinoline | 60 |

| 9 | m-Cl | 2,7-Dichloro-3-formylquinoline | 62 |

| 10 | p-Cl | 2,6-Dichloro-3-formylquinoline | 65 |

| 11 | o-NO₂ | - | No reaction |

| 12 | m-NO₂ | 2-Chloro-7-nitro-3-formylquinoline | 40 |

| 13 | p-NO₂ | - | No reaction |

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline[5]

-

Preparation of Acetanilide: Substituted anilines are reacted with acetic anhydride in the presence of acetic acid. The reaction mixture is refluxed for 60 minutes at 80-90°C.

-

Vilsmeier Cyclization: To a solution of the substituted acetanilide in N,N-dimethylformamide (DMF) at 0-5°C, phosphorus oxychloride (POCl₃) is added.

-

Reaction: The reaction mixture is then refluxed for approximately 4 hours at 80-90°C. For substrates with methyl group substitutions, the heating time may be extended to 4-10 hours.

-

Work-up: The reaction mixture is poured onto crushed ice and stirred. The resulting solid is filtered, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack reaction pathway.

Bouveault Aldehyde Synthesis: Formylation via Organometallic Reagents

The Bouveault aldehyde synthesis is a one-pot reaction that converts primary alkyl or aryl halides into their corresponding aldehydes with one additional carbon atom.[5] The reaction involves the formation of a Grignard or organolithium reagent, which then reacts with a N,N-disubstituted formamide, such as DMF, to form a hemiaminal intermediate that is subsequently hydrolyzed to the aldehyde.[6]

Quantitative Data: Bouveault Aldehyde Synthesis Yields

The yield of the Bouveault aldehyde synthesis can be influenced by the nature of the Grignard reagent and the reaction conditions.

| Grignard Reagent | Formamide | Aldehyde Product | Yield (%) |

| o-Tolylmagnesium bromide | DMF | o-Toluic aldehyde | 50%[7] |

| m-Tolylmagnesium bromide | DMF | m-Toluic aldehyde | 33%[7] |

| p-Tolylmagnesium bromide | DMF | p-Toluic aldehyde | 37%[7] |

| Amylmagnesium bromide | DMF | Caproic aldehyde | 42%[7] |

Experimental Protocol: General Procedure for Bouveault Aldehyde Synthesis

-

Grignard Reagent Formation: The appropriate alkyl or aryl halide is reacted with magnesium turnings in a suitable ether solvent (e.g., diethyl ether, THF) under anhydrous conditions to form the Grignard reagent.

-

Reaction with DMF: The freshly prepared Grignard reagent is then added dropwise to a solution of N,N-dimethylformamide in the same solvent at a low temperature (typically 0°C).

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period and then hydrolyzed by the addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

-

Extraction and Purification: The product aldehyde is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude aldehyde is then purified by distillation or chromatography.

Bouveault Aldehyde Synthesis Workflow

Caption: Bouveault aldehyde synthesis workflow.

Solid-Phase Peptide Synthesis: A Critical Solvent

N,N-dimethylformamide is a widely used solvent in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for both the resin and the protected amino acids.[8] It facilitates the coupling and deprotection steps, which are central to the stepwise elongation of the peptide chain.

Quantitative Data: Peptide Coupling Efficiency in Different Solvents

While DMF is the standard, other solvents have been explored to improve coupling efficiency and reduce side reactions like racemization. The following table compares the performance of DMF with tetrahydrofuran (THF) and acetonitrile (ACN) in a model peptide synthesis.

| Coupling Reagents | Solvent | Yield (%)[1] | Racemization (%)[1] |

| DIC/HOBt | DMF | 96.7 | 12.9 |

| THF | 92.6 | 4.6 | |

| ACN | 96.8 | 9.5 | |

| DIC/HOAt | DMF | 97.7 | 5.6 |

| THF | 94.4 | 0.9 | |

| ACN | 96.9 | 1.7 | |

| DIC/OxymaPure | DMF | 92.4 | 7.2 |

| THF | 91.9 | 1.8 | |

| ACN | 96.2 | 0.7 |

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in DMF for at least 8 hours.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Activation: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.

-

Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated to facilitate peptide bond formation.

-

Washing: The resin is again washed with DMF to remove unreacted reagents.

-

Repeat: Steps 2-6 are repeated for each amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., containing trifluoroacetic acid).

Solid-Phase Peptide Synthesis Workflow

Caption: Solid-phase peptide synthesis workflow.

Synthesis of Nanoparticles: A Multifaceted Role

In the synthesis of metal nanoparticles, N,N-dimethylformamide can act simultaneously as a solvent, a reducing agent, and a stabilizing agent.[9] This multifaceted role allows for a straightforward, often one-pot, synthesis of various metal nanoparticles with controlled size and high catalytic activity.

Quantitative Data: Synthesis of DMF-Stabilized Metal Nanoparticles

The precursor and reaction conditions can influence the size and catalytic performance of the resulting nanoparticles.

| Metal Precursor | Nanoparticle | Mean Particle Size (nm) | Catalytic Application | Yield (%) |

| CuCl₂ | Copper NPs | 2-7[9] | Sonogashira Coupling | 96[9] |

| HAuCl₄ | Gold NPs | 2.5[9] | Ullmann Homocoupling | - |

| Co(OAc)₂ | Cobalt Oxide (Co₃O₄) NPs | 2.7 | Alkene Hydrosilylation | - |

| Co(acac)₃ | Cobalt Oxide (Co₃O₄) NPs | 1.7 | Alkene Hydrosilylation | - |

| CoBr₂ | Cobalt Oxide (Co₃O₄) NPs | 10.2 | Alkene Hydrosilylation | - |

Experimental Protocol: Synthesis of DMF-Stabilized Copper Nanoparticles[11]

-

Preparation: Copper(II) chloride (CuCl₂) is dissolved in N,N-dimethylformamide.

-

Reduction: The solution is heated, during which DMF acts as the reducing agent, reducing Cu(II) to Cu(0).

-

Stabilization: The DMF molecules also act as capping agents, stabilizing the newly formed copper nanoparticles and preventing their aggregation.

-

Isolation: The DMF-stabilized copper nanoparticles can be isolated for further use or used directly in catalytic applications.

Nanoparticle Synthesis Workflow

Caption: Nanoparticle synthesis workflow.

The Interconnected Roles of N,N-Dimethylformamide

N,N-dimethylformamide's utility stems from its ability to act in different capacities, often within the same reaction. The formation of N,N-dimethylformamide hydrochloride is a key activation step that enhances its reactivity, particularly as a reagent.

Logical Relationship of DMF's Roles

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 6. ChemicalDesk.Com: Bouveault aldehyde synthesis [allchemist.blogspot.com]

- 7. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

Safety and handling precautions for N,N-dimethylformamide hydrochloride

An In-depth Technical Guide to the Safety and Handling of N,N-Dimethylformamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the safety and handling precautions for N,N-dimethylformamide hydrochloride. It is intended for use by trained professionals in a laboratory or industrial setting. The information herein is compiled from various sources and should be used in conjunction with an official Safety Data Sheet (SDS) provided by the manufacturer.

Introduction

N,N-dimethylformamide hydrochloride (DMF-HCl) is the salt formed from the reaction of the versatile organic solvent N,N-dimethylformamide (DMF) with hydrogen chloride.[1] While most safety and toxicological data are available for the parent compound, DMF, it is crucial to understand that the hydrochloride salt will exhibit similar hazards, with additional considerations due to its acidic nature and potential to release hydrogen chloride gas.[1][2] This guide synthesizes available information to provide a thorough understanding of the risks associated with DMF-HCl and the necessary precautions for its safe handling.

DMF is a polar aprotic solvent widely used in chemical reactions due to its high boiling point and ability to dissolve a broad range of substances.[3] The formation of the hydrochloride salt occurs through the acid-base reaction where the carbonyl oxygen of DMF acts as a proton acceptor.[1] This salt may be used in specific synthetic applications requiring a protonated form of the molecule.[1]

Hazard Identification

The primary hazards of N,N-dimethylformamide hydrochloride are inherited from N,N-dimethylformamide, which is a flammable liquid and is associated with significant health risks upon exposure.[4]

GHS Hazard Statements for N,N-Dimethylformamide:

-

H331: Toxic if inhaled.[5]

Potential Health Effects:

-

Inhalation: Toxic if inhaled.[5] Can cause irritation of the respiratory tract, sore throat, abdominal pain, and other systemic effects.[7] Vapors are heavier than air and can accumulate.[5][8]

-

Skin Contact: Harmful in contact with skin.[5] The substance can be absorbed through the skin, potentially leading to systemic toxicity.[7] It may cause skin irritation.[9]

-

Eye Contact: Causes serious eye irritation, leading to redness and pain.[5][7]

-

Ingestion: May cause abdominal pain, jaundice, and other systemic effects.[7]

-

Chronic Exposure: Long-term or repeated exposure may have adverse effects on the liver and kidneys.[7][9] It is also considered a reproductive toxin and a possible carcinogen.[10][11]

Physical and Chemical Properties

While specific data for N,N-dimethylformamide hydrochloride is limited, the properties of N,N-dimethylformamide are well-documented and provide a basis for safe handling.

| Property | Value for N,N-Dimethylformamide |

| Molecular Formula | C3H7NO[5] |

| Molecular Weight | 73.1 g/mol [5] |

| Appearance | Colorless to pale-yellow liquid[12][13] |

| Odor | Faint, fishy or ammonia-like odor[9][12] |

| Boiling Point | 153°C[7][14] |

| Melting Point | -61°C[7] |

| Flash Point | 58°C (closed cup)[7] |

| Autoignition Temperature | 440°C[7] |

| Solubility in Water | Miscible[3][7] |

| Vapor Density | 2.5 (Air = 1)[7] |

| Vapor Pressure | 0.49 kPa at 25°C[7] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure to N,N-dimethylformamide hydrochloride.

Exposure Limits for N,N-Dimethylformamide

| Organization | Limit |

| OSHA (PEL) | 10 ppm (8-hour TWA)[9] |

| NIOSH (REL) | 10 ppm (10-hour TWA)[9] |

| ACGIH (TLV) | 10 ppm (8-hour TWA)[9] |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10][15]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[16]

-

Ground and bond containers and receiving equipment to prevent static discharge.[17]

-

Ensure safety showers and eyewash stations are readily accessible.[16]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][17]

-

Skin Protection:

-

Wear chemical-resistant gloves. It is important to note that latex and nitrile gloves may not provide adequate protection.[18] Consult the glove manufacturer's specifications for compatibility.

-

Wear a chemical-resistant lab coat or flame-retardant antistatic protective clothing.[10]

-

Full-length pants and closed-toe shoes are mandatory.[10]

-

-

Respiratory Protection: If exposure limits are exceeded or if vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[13][16] For high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[9][12]

PPE Selection Workflow

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe vapors or mist.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[17]

-

Use non-sparking tools.[8]

-

Take precautionary measures against static discharge.[17]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in work areas.[5]

-

-

Storage:

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions:

-

Environmental Precautions:

-

Prevent entry into waterways, sewers, basements, or confined areas.[8]

-

-

Methods for Cleaning Up:

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][17] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][7] |

Emergency Response Flow

Caption: Logical flow for responding to an emergency exposure incident.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[8][9]

-

Specific Hazards:

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16]

Stability and Reactivity

-

Reactivity: Vapors may form explosive mixtures with air upon intense warming.

-

Chemical Stability: Stable under normal conditions.[17] However, it is unstable in the presence of strong acids or bases, especially at elevated temperatures, where it can hydrolyze to formic acid and dimethylamine.[2][3]

-

Incompatible Materials: Reacts violently with strong oxidizing agents, halogens, and some halogenated hydrocarbons.[9][16]

-

Hazardous Decomposition Products: Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides.[12]

Disposal Considerations

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[6]

-

Waste should be handled as hazardous material and disposed of at an approved waste disposal plant.

-

Contaminated packaging should be treated as hazardous waste.[6]

This guide provides a framework for the safe handling of N,N-dimethylformamide hydrochloride. Always prioritize safety by consulting the specific SDS for the product you are using and adhering to your institution's safety protocols.

References

- 1. N,N-dimethylformamide;hydrochloride | 3397-76-0 | Benchchem [benchchem.com]

- 2. Dimethylformamide [chemeurope.com]